Oxolan-2-ylmethanesulfonamide is a sulfonamide derivative with the molecular formula and a molecular weight of 165.21 g/mol. This compound is recognized for its role in biochemical research, particularly in the inhibition of bacterial growth by interfering with folic acid synthesis pathways. Its structure is characterized by a five-membered oxolane ring connected to a methanesulfonamide group, which contributes to its biological activity.
Oxolan-2-ylmethanesulfonamide can be sourced from various chemical suppliers, including BenchChem and Biosynth. It is classified under sulfonamides, a group of compounds known for their antibacterial properties. The compound is often utilized in laboratory settings for its potential applications in drug discovery and biochemical research.
The synthesis of oxolan-2-ylmethanesulfonamide typically involves the reaction of an appropriate oxolane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The general procedure may include the following steps:
Oxolan-2-ylmethanesulfonamide undergoes various chemical reactions typical of sulfonamides, including:
The primary mechanism of action for oxolan-2-ylmethanesulfonamide involves its role as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to impaired DNA replication and bacterial growth inhibition. The following steps outline this mechanism:
Oxolan-2-ylmethanesulfonamide exhibits several notable physical and chemical properties:
Oxolan-2-ylmethanesulfonamide has various applications in scientific research:
The discovery of Prontosil in 1935 marked the birth of the sulfonamide era, representing the first systemic antibacterial agent with profound clinical impact [3] [8]. This breakthrough compound, later found to release the active moiety sulfanilamide, demonstrated that synthetic chemicals could effectively treat bacterial infections without severe toxicity to mammalian systems. The fundamental mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis [3]. This target selectivity arises because humans acquire folate through dietary intake rather than de novo synthesis, establishing the cornerstone of sulfonamide specificity [8].
Over subsequent decades, medicinal chemists systematically explored sulfonamide structure-activity relationships, revealing that N4-amino group modification (except for prodrug formation) universally abolished antibacterial activity [8]. This discovery prompted strategic molecular innovations, including the incorporation of heterocyclic substituents at the sulfonamide nitrogen, which dramatically enhanced water solubility and potency by lowering the pKa of the sulfonamide proton [3]. This advancement addressed the critical issue of crystalluria (kidney damage from insoluble metabolites) that plagued early sulfonamides like sulfanilamide (pKa 10.4) by creating derivatives with optimal pKa ranges (6.6-7.4) for physiological solubility [8].
Table 1: Evolution of Sulfonamide Derivatives in Medicinal Chemistry
Generation | Representative Compounds | Key Structural Innovations | Therapeutic Advancements |
---|---|---|---|
First (1930s) | Prontosil, Sulfanilamide | Basic aniline-sulfonamide structure | Systemic antibacterial activity |
Second (1940s-50s) | Sulfadiazine, Sulfamethoxazole | Heterocyclic N1-substitution (pyrimidine, isoxazole) | Enhanced solubility, reduced crystalluria, broader spectrum |
Modern | Silver sulfadiazine, Celecoxib | Non-antibacterial scaffolds (metal complexes, COX-2 inhibition) | Topical burn treatment, anti-inflammatory applications |
The sulfonamide scaffold subsequently transcended its antibacterial origins, evolving into diverse therapeutic domains. Non-aniline sulfonamides like mafenide acetate emerged as topical agents, while derivatives such as celecoxib (COX-2 inhibitor), acetazolamide (carbonic anhydrase inhibitor), and furosemide (diuretic) demonstrated the remarkable versatility of this pharmacophore [3] [8]. This diversification established sulfonamides as privileged structures in drug discovery, constituting approximately 20% of all commercial pharmaceuticals by the 21st century [3].
Oxolan-2-ylmethanesulfonamide (CAS: 859998-68-8) represents a hybrid molecular architecture combining two pharmacologically significant motifs: a sulfonamide functional group and an oxolane (tetrahydrofuran) heterocycle. Its molecular formula is C₅H₁₁NO₃S with a molecular weight of 165.21 g/mol [2] [5]. The compound features a sulfonamido group (-SO₂NH₂) tethered to the C2 position of the oxolane ring through a methylene spacer, creating a distinctive -CH₂-SO₂NH₂ linkage that differentiates it from conventional aromatic sulfonamides [5]. This structural configuration exhibits significant hydrogen-bonding capacity through both the sulfonamide nitrogen and oxygen atoms, as evidenced by computational analysis of its molecular electrostatic potential [5].
The oxolane moiety contributes essential physicochemical properties, including:
Experimental characterization reveals key molecular descriptors:
Table 2: Computed Molecular Descriptors of Oxolan-2-ylmethanesulfonamide
Parameter | Value | Computational Method | Biological Significance |
---|---|---|---|
Molecular Weight | 165.21 g/mol | - | Favorable for blood-brain barrier penetration |
pKa (estimated) | ~10.3 | DFT calculations | Moderate acidity for protein binding |
LogP | -0.82 | B3LYP/LANL2DZ | Balanced hydrophilicity-lipophilicity |
H-bond Donors | 2 | Structural analysis | Protein interaction potential |
H-bond Acceptors | 4 | Structural analysis | Enhanced target engagement |
Polar Surface Area | 75.6 Ų | DFT optimization | Cell membrane permeability indicator |
This compound exemplifies the synergy between O-heterocycles and sulfonamides in modern drug design. Research indicates that O-heterocyclic compounds like oxolane derivatives possess unique bioactivity profiles due to their ability to participate in diverse molecular interactions while maintaining metabolic stability [1] [10]. The structural hybridity of oxolan-2-ylmethanesulfonamide positions it as a valuable scaffold for exploring new structure-activity relationship (SAR) principles at the interface of aliphatic heterocycles and sulfonamide pharmacology [4] [6].
Patent analyses reveal growing interest in structurally analogous compounds, particularly in contexts of kinase inhibition (e.g., PI3K, mTOR pathways) and NLRP3 inflammasome modulation [4] [6]. For example, patent US8940742B2 covers heterocyclic sulfonamide derivatives as phosphatidylinositol 3-kinase inhibitors, while WO2019034686A1 claims sulfonamide carboxamide compounds targeting inflammatory pathways [4] [6]. Though oxolan-2-ylmethanesulfonamide itself is not specifically claimed in these patents, its structural framework aligns with disclosed pharmacophores, suggesting unexplored therapeutic potential.
Despite its promising molecular architecture, oxolan-2-ylmethanesulfonamide remains pharmacologically underexplored compared to other sulfonamide hybrids. Current literature reveals significant knowledge gaps:
Mechanistic Ambiguity: While computational studies (DFT/B3LYP/LANL2DZ basis set) suggest favorable electronic properties for biological interactions, experimental validation of its molecular targets is absent [5] [7]. Unlike characterized sulfonamide drugs with known enzyme inhibition profiles (e.g., carbonic anhydrase, DHPS), the precise biochemical interactions of oxolan-2-ylmethanesulfonamide remain hypothetical. Molecular docking simulations against proteins in the PDB database (e.g., 3t88, 4ynt, 1tgh) indicate potential binding affinities, but these require experimental confirmation through isothermal titration calorimetry or surface plasmon resonance studies [7].
Therapeutic Potential vs. Evidence Gap: Structural analogs demonstrate diverse bioactivities that suggest possible research directions:
However, direct evidence for oxolan-2-ylmethanesulfonamide in these contexts is lacking. The absence of standardized in vitro bioassays for this specific compound represents a critical research gap.
Synthetic Methodology Limitations: Current preparation routes (e.g., sulfonylation of 2-(aminomethyl)oxolane) yield the compound but lack optimization for scale-up and chiral resolution [2] [5]. The potential stereoisomers at the oxolane C2 position remain unseparated and uncharacterized, creating uncertainty about stereospecific bioactivity—a significant concern given the demonstrated enantioselectivity in sulfonamide drugs like celecoxib [8].
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Research Gap | Current Status | Recommended Approaches | Expected Outcomes |
---|---|---|---|
Target Identification | No confirmed protein targets | Affinity chromatography, thermal shift assays | Identification of primary molecular targets |
Therapeutic Potential | Inferred from structural analogs | Cytotoxicity screening (NCI-60), antimicrobial panels | Validation of anticancer/antibacterial activity |
Structure-Activity Relationship | Limited to computational predictions | Synthesis of analogs with modified oxolane/sulfonamide | Optimization of potency and selectivity |
Metabolic Fate | Unknown | Hepatic microsome studies, metabolite profiling | Stability and metabolite toxicity assessment |
Stereochemical Impact | Racemic mixture standard | Chiral resolution, enantiomer-specific assays | Identification of bioactive enantiomer |
Emerging questions demanding investigation include:
Addressing these gaps requires interdisciplinary collaboration combining synthetic chemistry, computational modeling, and biological evaluation. Priority research areas should include comprehensive pharmacophore mapping, development of regioselective functionalization methodologies, and assessment of membrane permeability using Caco-2 cell models [5] [7]. The compound's relatively simple structure and synthetic accessibility position it as an ideal candidate for systematic lead optimization studies to establish foundational structure-activity relationships in this underexplored chemical space.
Compounds Mentioned in Article:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: